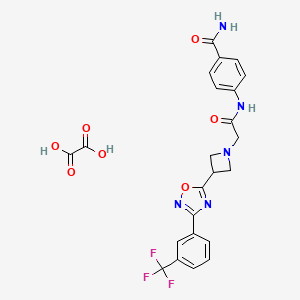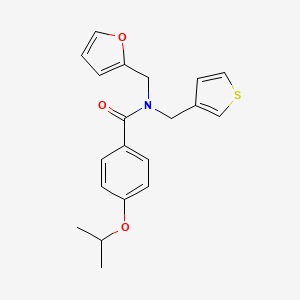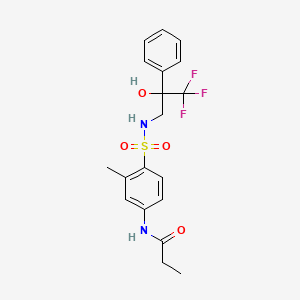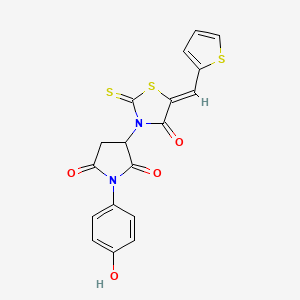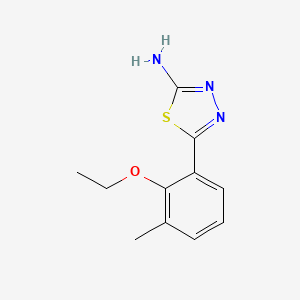
5-(2-Ethoxy-3-methylphenyl)-1,3,4-thiadiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Ethoxy-3-methylphenyl)-1,3,4-thiadiazol-2-amine (EMTDA) is a heterocyclic compound with a thiadiazole ring structure. It is a synthetic compound commonly used in scientific research and lab experiments. Its potential applications range from drug development to materials sciences. EMTDA has been studied extensively in the past decade due to its unique properties and potential applications.
Applications De Recherche Scientifique
Anticancer and Antitubercular Activities
Design and Synthesis of 1,3,4-Thiadiazole Derivatives as Novel Anticancer and Antitubercular Agents Compounds including 5-phenyl-substituted 1,3,4-thiadiazole-2-amines demonstrated significant in vitro antitumor activities against breast cancer cell lines and normal human cell lines. Some of these compounds also exhibited high inhibitory activities, surpassing cisplatin control. Additionally, a specific 5-phenyl-1,3,4-thiadiazole-2-amine variant showed potent antitubercular activity against Mycobacterium smegmatis MC155, outperforming Isoniazid control (Sekhar et al., 2019).
Antimicrobial Activities
Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Derivatives Various derivatives synthesized from ester ethoxycarbonylhydrazones with primary amines, including a 1,3,4-thiadiazole derivative, were found to possess good or moderate antimicrobial activities against test microorganisms (Bektaş et al., 2007).
Antiproliferative and Antimicrobial Properties
Antiproliferative-antimicrobial properties and structural analysis of newly synthesized Schiff bases derived from some 1,3,4-thiadiazole compounds Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine demonstrated high DNA protective ability against oxidative stress and strong antimicrobial activity against specific bacterial strains. Some compounds also exhibited cytotoxicity on cancer cell lines, indicating potential for use in chemotherapy (Gür et al., 2020).
Noncovalent Interactions in Crystallography
Quantitative assessment of the nature of noncovalent interactions in N-substituted-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amines This study provides insights into the nature of intra- and intermolecular interactions in N-substituted-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amines, important for crystallography and material science. It highlights the role of noncovalent interactions in the stabilization of crystal structures (El-Emam et al., 2020).
DNA Interactions and Biological Activities
Synthesis, spectral characterization and DNA interactions of 5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amine scaffolds This study showcases the DNA binding affinity of 5-(4-Substituted phenyl)-1,3,4-thiadiazole-2-amines, indicating their potential in biomedical applications involving DNA interactions. The study used absorption titration methods to evaluate DNA binding (Shivakumara & Krishna, 2020).
Safety And Hazards
The safety and hazards associated with a specific compound depend on its exact structure and properties. It’s important to refer to the Material Safety Data Sheet (MSDS) or similar documentation for safety information on a specific compound6.
Orientations Futures
The future directions of research would depend on the specific properties and potential applications of the compound. It could be studied for its potential uses in various fields such as medicinal chemistry, materials science, or synthetic chemistry.
Please note that this is a general overview and the exact details could vary for the specific compound “5-(2-Ethoxy-3-methylphenyl)-1,3,4-thiadiazol-2-amine”. For more detailed and specific information, further research in scientific literature would be necessary.
Propriétés
IUPAC Name |
5-(2-ethoxy-3-methylphenyl)-1,3,4-thiadiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3OS/c1-3-15-9-7(2)5-4-6-8(9)10-13-14-11(12)16-10/h4-6H,3H2,1-2H3,(H2,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLZAMMNBVBWIGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC=C1C2=NN=C(S2)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Ethoxy-3-methylphenyl)-1,3,4-thiadiazol-2-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-methyl-1H-pyrazolo[3,4-c]pyridin-3-amine](/img/structure/B2983538.png)
![2-[[1-(3,3,3-Trifluoropropyl)pyrazol-4-yl]amino]acetic acid](/img/structure/B2983539.png)
![Methyl 2-[(4-fluorosulfonylphenyl)sulfonylamino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2983540.png)
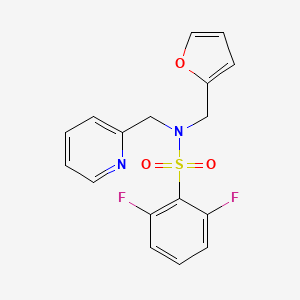
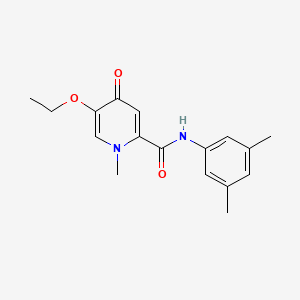
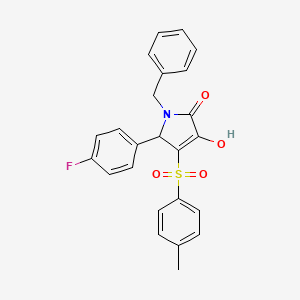
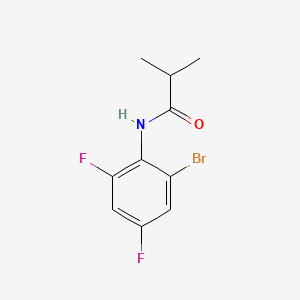
![5-chloro-2-methoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2983548.png)
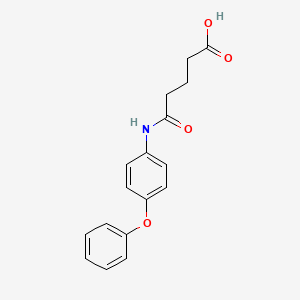
![N-[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methylene]-3-(trifluoromethyl)aniline](/img/structure/B2983553.png)
